1-(4-{2-(3-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one
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Overview
Description
1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the butanone group: This step may involve the use of organometallic reagents or other carbon-carbon bond-forming reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can be compared with similar compounds such as:
1-(4-METHYLBENZENESULFONYL)-4-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}PIPERIDIN-4-YL]METHYL 4-METHYLBENZENE-1-SULFONATE: This compound shares the sulfonyl and piperidine moieties but differs in the overall structure and functional groups.
4-METHYLBENZENESULFONYL CHLORIDE: This simpler compound contains the sulfonyl chloride group and is often used as a reagent in organic synthesis.
Properties
Molecular Formula |
C25H29N3O4S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C25H29N3O4S/c1-4-6-22(29)27-13-15-28(16-14-27)25-24(33(30,31)21-11-9-18(2)10-12-21)26-23(32-25)20-8-5-7-19(3)17-20/h5,7-12,17H,4,6,13-16H2,1-3H3 |
InChI Key |
VAYIHWFGYCPPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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